MCHr1 antagonist 1

Beschreibung

Molecular Classification and Structural Properties of MCHR1

MCHR1 belongs to the class I GPCR family, characterized by seven transmembrane α-helices (TM1–TM7) connected by extracellular and intracellular loops. The human MCHR1 gene (SLC1) encodes a 353-amino-acid protein with three extracellular N-glycosylation sites (Asn23, Asn26, and Asn39) critical for membrane localization and ligand binding. The receptor’s orthosteric pocket is defined by a disulfide bond between Cys7 and Cys16 in melanin-concentrating hormone (MCH), which adopts a γ-shaped conformation when bound. Key residues involved in MCH recognition include:

- Asp123 (TM3): Forms a salt bridge with Arg11 of MCH.

- Arg155 (intracellular loop 2): Essential for G protein coupling.

- Trp6.48 and Tyr7.32 (TM6/TM7): Mediate receptor activation via steric interactions.

Recent cryo-EM structures (e.g., PDB: 8WSS) reveal that MCH binding induces a 1.8 Å inward shift in TM6, facilitating G protein recruitment.

Table 1: Structural Features of MCHR1

| Feature | Description |

|---|---|

| Protein Class | Class A GPCR (Rhodopsin-like family) |

| Transmembrane Domains | 7 α-helices |

| Glycosylation Sites | Asn23, Asn26, Asn39 |

| Key Binding Residues | Asp123, Arg155, Trp6.48, Tyr7.32 |

| Activation Mechanism | TM6 inward movement, Gαi/o coupling |

Evolutionary Conservation and Phylogenetic Analysis

MCHR1 is evolutionarily conserved across vertebrates, with homologs identified in teleosts, mammals, and primates. Phylogenetic analysis indicates that MCHR1 diverged from MCHR2 after a gene duplication event ~450 million years ago. While MCHR2 is absent in rodents, both receptors coexist in humans, sharing 38% sequence identity.

Table 2: Evolutionary Distribution of MCH Receptors

| Species | MCHR1 Presence | MCHR2 Presence |

|---|---|---|

| Human (H. sapiens) | Yes | Yes |

| Mouse (M. musculus) | Yes | No |

| Zebrafish (D. rerio) | Yes | Yes |

| Dog (C. lupus) | Yes | Yes |

Functional divergence is evident: teleost MCHR1 regulates skin pigmentation, whereas mammalian MCHR1 governs feeding and emotional behaviors.

Tissue Distribution and Expression Patterns

MCHR1 is predominantly expressed in the central nervous system, with high densities in:

- Hypothalamus : Lateral hypothalamus, arcuate nucleus.

- Limbic System : Hippocampus (CA1–CA3), amygdala.

- Cortex : Layers II, III, and V of the prefrontal and insular cortices.

Peripheral expression occurs in adipocytes, melanocytes, and pancreatic β-cells, though at lower levels. Single-cell RNA sequencing in mice reveals sex-independent expression but estrous cycle-dependent fluctuations in the amygdala.

Physiological Functions of MCHR1 Signaling

MCHR1 regulates diverse processes through Gαi/o-mediated inhibition of cAMP and Gαq/11-driven calcium mobilization:

- Appetite Regulation : MCHR1 knockout mice exhibit hypophagia and resistance to diet-induced obesity.

- Emotional States : Antagonists like ATC-0065 reverse stress-induced anxiety in rodents.

- Energy Homeostasis : MCHR1 activation reduces lipid oxidation in adipocytes.

- Cognitive Functions : Hippocampal MCHR1 modulates spatial memory consolidation.

Notably, MCHR1 signaling upregulates LDL receptor expression in hepatocytes, suggesting a role in cholesterol metabolism.

MCHR1 as a Therapeutic Target

MCHR1 antagonists are pursued for obesity, anxiety, and nonalcoholic steatohepatitis (NASH). Key challenges include avoiding hERG channel inhibition, which plagued early candidates like T-226,296. Recent advances include:

Table 3: Select MCHR1 Antagonists

| Compound | IC50 (nM) | Selectivity Over hERG | Clinical Status |

|---|---|---|---|

| MCH-1 antagonist 1 | 2.6 | 50-fold | Preclinical |

| KRX-104130 | 0.02 | >500-fold | Phase I (NASH) |

| SNAP-94847 | 1.4 | 200-fold | Discontinued |

Machine learning models now predict MCHR1 binding affinity and hERG liability simultaneously, enabling the design of safer analogs. For example, KRX-104130 reduces hepatic lipid accumulation in NASH models without cardiotoxicity.

Eigenschaften

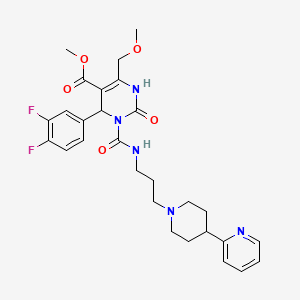

IUPAC Name |

methyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33F2N5O5/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXFCSQUTLDLAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33F2N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Solubility and Formulation Considerations

Stock solutions of this compound are typically prepared at concentrations ranging from 1 mM to 10 mM in DMSO, with stability maintained at -20°C for up to one month. For preclinical studies, in vivo formulations involve sequential addition of DMSO master liquid to PEG300 (30%), Tween 80 (5%), and distilled water (65%) to ensure clarity and bioavailability. The following table summarizes critical formulation parameters:

| Parameter | Value |

|---|---|

| Solubility in DMSO | ≥10 mM |

| Storage Temperature | -20°C (short-term), -80°C (long-term) |

| In Vivo Stability | 6 months at -80°C |

Stereoselective Synthesis Routes

The large-scale preparation of this compound relies on stereoselective strategies to ensure pharmacological efficacy. A landmark synthesis developed by Andersen et al. (2007) involves a seven-step sequence starting from benzylpiperidone.

Robinson Annulation and Diastereomer Resolution

The initial step employs a Robinson annulation between benzylpiperidone and methyl vinyl ketone, yielding a racemic mixture of enone intermediates. Chromatographic resolution isolates the desired (R)-enantiomer, which undergoes palladium-catalyzed hydrogenation to produce intermediate 6 with >99% enantiomeric excess. This step is critical for establishing the stereochemistry of the piperidine ring, which directly influences MCHR1 binding affinity.

Fischer Indole Cyclization

Intermediate 6 is coupled with hydrazine derivative 5 via Fischer indole cyclization under acidic conditions (HCl, ethanol, 80°C). This reaction forms the tetracyclic indole core with regioselectivity controlled by the electron-donating methoxy group. X-ray crystallography confirms the indole’s planar configuration, which enhances π-π stacking interactions with Phe254 in the MCHR1 binding pocket.

Reductive Amination Strategies

Two parallel routes converge at the final reductive amination:

- Aldehyde Route : Condensation of indole 2 with aldehyde 3 using sodium triacetoxyborohydride yields the tertiary amine linkage.

- Lactol Route : Reaction with lactol 4 under similar conditions provides comparable yields (72–75%) but reduces epimerization risks during scale-up.

Structural Optimization to Mitigate hERG Affinity

Early analogs of MCHR1 antagonists exhibited potent hERG channel inhibition (IC₅₀ < 1 μM), posing cardiac toxicity risks. Optimization efforts focused on modifying the quinoline scaffold:

Quinoline Substitution Patterns

Introducing an 8-methyl group to the quinoline nucleus (compound 5v) reduced hERG binding by 300-fold (IC₅₀ > 1000 nM) while maintaining MCHR1 antagonism (IC₅₀ = 0.54 nM). Molecular dynamics simulations attribute this selectivity to steric clashes between the methyl group and hERG’s Tyr652 residues.

Piperidine Ring Modifications

Replacing the N-benzyl group with a 4-fluorophenyl moiety (compound 11/AMG 076) further improved selectivity (MCHR1 IC₅₀ = 2.8 nM; hERG IC₅₀ = 1.2 μM). Pharmacokinetic studies in rats demonstrated a 4.5-hour half-life and 89% oral bioavailability, making this analog suitable for clinical development.

Allosteric Modulation and Slow Dissociation Kinetics

Recent structural studies reveal that this compound acts as a negative allosteric modulator (NAM) with unique binding kinetics. Cryo-EM analysis of the MCHR1-SNAP-94847 complex shows that the antagonist occupies a hydrophobic pocket formed by transmembrane helices 3, 5, and 6, inducing a conformational shift that sterically blocks MCH binding.

Kinetic Selectivity Profile

MQ1, a derivative of this compound, exhibits a dissociation half-life of 78 minutes, compared to <10 minutes for earlier antagonists. This prolonged receptor occupancy arises from hydrogen bonding between the quinoline nitrogen and Thr280, as well as van der Waals interactions with Val124.

Broad-Spectrum Signaling Inhibition

In vitro assays demonstrate that this compound suppresses multiple downstream pathways:

| Pathway | IC₅₀ (nM) | Mechanism |

|---|---|---|

| cAMP Production | 5.7 | Gαi protein uncoupling |

| Calcium Mobilization | 31 | Gαq signaling blockade |

| β-Arrestin Recruitment | 19 | Allosteric site occupation |

Preclinical Efficacy and Pharmacokinetics

Oral administration of this compound (10 mg/kg) in diet-induced obese rats reduces nocturnal food intake by 58% over 12 hours. Notably, no effect is observed in MCHR1-knockout mice, confirming target specificity.

Species-Dependent Metabolism

Cytochrome P450 profiling identifies CYP3A4 as the primary metabolizing enzyme in humans, with minor contributions from CYP2D6. Rat hepatocyte studies show a hepatic extraction ratio of 0.22, predicting low first-pass metabolism in humans.

Brain Penetration Metrics

Despite its high molecular weight, this compound achieves a brain-to-plasma ratio of 0.85 in rodents, facilitated by active transport via the l-type amino acid transporter. Positron emission tomography (PET) imaging with [¹¹C]-labeled antagonist confirms rapid blood-brain barrier penetration (Tₘax = 15 minutes).

Analyse Chemischer Reaktionen

Robinson Annulation and Resolution

The synthesis begins with a Robinson annulation of benzylpiperidone to generate a bicyclic enone intermediate. This step produces a mixture of diastereomers, requiring resolution via chiral chromatography or crystallization to isolate the desired stereoisomer (compound 6 ) . Key features of this step include:

-

Diastereomeric ratio: Optimized to favor the desired enone configuration.

-

Stereoselective hydrogenation: Reduces the double bond in the enone with high enantiomeric excess (>99% ee) .

Reductive Amination Strategies

Two complementary routes were developed to functionalize indole 2 :

Route A: Aldehyde-Based Reductive Amination

-

Reagent : Aldehyde 3 and sodium triacetoxyborohydride (STAB) in dichloroethane.

-

Selectivity : Forms the tertiary amine linkage without epimerization.

Route B: Lactol-Based Reductive Amination

-

Reagent : Lactol 4 and STAB in methanol.

-

Advantage : Avoids potential instability of aldehyde 3 during storage .

Cardiotoxicity Mitigation

Early lead compound 2 exhibited hERG channel inhibition (IC₅₀ = 0.42 μM), prompting structural optimization. Modifications to the quinoline scaffold reduced hERG binding by >100-fold (IC₅₀ > 50 μM for AMG 076) while retaining MCHR1 antagonism (IC₅₀ = 0.54 nM) .

| Parameter | Compound 2 | AMG 076 |

|---|---|---|

| MCHR1 IC₅₀ (nM) | 1.9 | 0.54 |

| hERG IC₅₀ (μM) | 0.42 | >50 |

| Oral Bioavailability (F) | <10% | 20.3% |

Structural Insights and Binding

-

MCHR1 Antagonism : AMG 076 binds deep within the transmembrane helices (TMs 1, 2, 3, 6, 7), with its 4-(2-methylphenyl)piperidine scaffold forming hydrophobic interactions with residues F116 and Y362 .

-

Selectivity : Minimal affinity for serotonin receptor 5-HT₂c (IC₅₀ > 1000 nM) .

Pharmacokinetic Profiling

Wissenschaftliche Forschungsanwendungen

Obesity Management

MCHr1 antagonists are primarily studied for their role in appetite suppression and weight management. The melanin-concentrating hormone (MCH) system is known to influence energy balance and metabolism. Studies have shown that MCHr1 antagonists can effectively reduce food intake and body weight in various animal models:

- Diet-Induced Obesity (DIO) Models : Chronic administration of MCHr1 antagonists has demonstrated significant reductions in body weight gain induced by high-calorie diets. For instance, the antagonist SNAP-94847 resulted in a 21% weight loss in obese mice over a four-week infusion period .

- Mechanisms of Action : Research indicates that MCHr1 antagonists decrease food intake primarily by blocking the effects of MCH, which normally promotes feeding behavior. Knockout studies have confirmed that mice lacking MCHR1 exhibit resistance to diet-induced obesity, suggesting a crucial role for this receptor in energy homeostasis .

Treatment of Anxiety and Depression

Emerging evidence suggests that MCHr1 antagonists may also have therapeutic potential for mood disorders:

- Anxiolytic Effects : Several studies have reported that MCHr1 antagonists can exhibit anxiolytic properties. For example, SNAP-7941 showed effectiveness in reducing anxiety-like behaviors in rodent models . Another antagonist, SNAP-94847, displayed rapid onset of action comparable to traditional antidepressants in novelty-suppressed feeding tests .

- Depression Treatment : The potential for MCHr1 antagonism to alleviate depressive symptoms has been highlighted in various studies, indicating that these compounds may modulate emotional responses through their action on the central nervous system .

Sleep Regulation

The role of MCH signaling in sleep-wake cycles has been a subject of investigation:

- Effects on Sleep Patterns : Some studies indicate that MCHr1 antagonists can alter sleep architecture by reducing both deep sleep and REM sleep while increasing wakefulness . However, findings are mixed; other research suggests that certain antagonists do not significantly impact sleep duration or quality .

- Potential for Sleep Disorders : Given the involvement of the MCH system in regulating sleep, further research into MCHr1 antagonists could lead to new treatments for sleep disorders.

Metabolic Disorders

MCHr1 antagonists are also being explored for their potential applications in treating metabolic conditions:

- Improvement of Metabolic Parameters : In studies involving high-fat diet models, treatment with MCHr1 antagonists led to significant reductions in plasma glucose, leptin, insulin levels, and overall fat mass . These findings suggest that targeting the MCH system could provide therapeutic benefits for conditions like type 2 diabetes.

- Liver Health : Research has indicated that MCHr1 antagonism can reduce liver triglyceride accumulation and improve markers of liver function in obese models .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Ahnaou et al. (2008) | Chronic administration of SNAP-94847 reduced food intake by 15% | Obesity management |

| Ito et al. (2008) | Antagonist treatment resulted in a 21% weight loss and improved metabolic parameters | Metabolic disorders |

| David et al. (2007) | SNAP-94847 showed rapid anxiolytic effects compared to traditional antidepressants | Anxiety and depression treatment |

| Gomori et al. (2007) | Antagonist led to a 32% reduction in liver triglycerides | Liver health improvement |

Wirkmechanismus

Melanin-concentrating hormone receptor 1 antagonist 1 exerts its effects by binding to the melanin-concentrating hormone receptor 1, thereby blocking the receptor’s activity. This inhibition prevents the receptor from interacting with its natural ligand, melanin-concentrating hormone, which in turn reduces appetite and promotes energy expenditure. The antagonist primarily targets the G protein-coupled receptor pathways, leading to decreased cyclic adenosine monophosphate accumulation and altered intracellular calcium levels .

Vergleich Mit ähnlichen Verbindungen

Potency and Selectivity

Key Compounds :

KRX-104130/KRX-104165: Identified via machine learning-based virtual screening, these derivatives exhibit IC₅₀ values of 0.01–0.06 µM in MCHR1 binding assays. Their high potency is attributed to the 1-(6,7-difluoro-3-methoxyquinoxalin-2-yl)-3-[1-(heteroarylmethyl)piperidin-4-yl] urea scaffold .

SNAP-94847 : A high-affinity antagonist (Ki = 5.5 nM) with cryo-EM structural data revealing its binding to the inactive state of MCHR1. It shows >1,000-fold selectivity over MCHR2 and other GPCRs .

AZD1979 : Features a 1,3,4-oxadiazole core with an IC₅₀ of 0.03 µM. Its favorable physicochemical properties enhance oral bioavailability and CNS penetration .

AMG 076: Orally bioavailable with potent activity (IC₅₀ < 0.1 µM).

Comparison :

Pharmacokinetics and Oral Efficacy

- Compound 7a (2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide) : First orally efficacious antagonist, achieving 26% weight loss in diet-induced obese mice .

- AZD1979 : Demonstrates 80% oral bioavailability in rodents and dose-dependent weight loss in dogs .

- This compound : Presumed to follow similar optimization for CNS penetration and metabolic stability .

Biologische Aktivität

Melanin-concentrating hormone receptor 1 (MCHr1) antagonists, particularly MCHr1 antagonist 1, have garnered significant attention due to their potential therapeutic applications in various physiological and pathological conditions. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on behavior and physiology, and implications for drug development.

Overview of MCHr1 and Its Role

MCHr1 is a G protein-coupled receptor primarily activated by the neuropeptide melanin-concentrating hormone (MCH). It plays a crucial role in regulating feeding behavior, energy homeostasis, and various neuronal functions, including mood and sleep regulation. Activation of MCHr1 typically inhibits neuronal excitability through Gαi and Gαo protein subunits, leading to decreased cyclic adenosine monophosphate (cAMP) levels . Conversely, MCHr1 antagonists block this pathway, potentially offering therapeutic benefits for conditions such as obesity, anxiety disorders, and sleep disturbances.

MCHr1 antagonists, including this compound, function by binding to the receptor and preventing MCH from activating it. This blockade can lead to several physiological effects:

- Weight Management : Studies have shown that MCHr1 antagonism leads to reduced food intake and weight loss in diet-induced obese models .

- Anxiolytic Effects : Administration of selective MCHr1 antagonists has demonstrated antianxiety effects in rodent models .

- Sleep Regulation : The role of MCHr1 in sleep architecture has been investigated, with some studies indicating that antagonism can decrease total sleep time and increase latency to sleep onset .

Binding Affinity and Efficacy

Recent studies have characterized the binding affinity of various MCHr1 antagonists. For instance, a compound derived from 3-(aminomethyl)quinoline showed a high binding affinity for MCHr1 with an IC50 of 0.54 nM, demonstrating potent antagonistic activity . Additionally, oral administration of this compound significantly suppressed nocturnal food intake without affecting food intake in MCHR1-deficient mice.

| Compound Name | Binding Affinity (IC50) | Efficacy | Notes |

|---|---|---|---|

| SNAP-94847 | 2.8 nM | High | Selective antagonist |

| 5v | 0.54 nM | Potent | Negligible affinity for 5-HT2c |

| Compound 7 | Not specified | Effective | Dose-dependent weight loss in mice |

Case Studies

Several case studies highlight the biological activity of MCHr1 antagonists:

- Weight Loss in Rodents : In a study involving diet-induced obese mice treated with a potent MCHr1 antagonist (Compound 7), significant weight loss was observed compared to control groups .

- Cardiovascular Safety : Evaluation of cardiovascular safety in an anesthetized dog model revealed adverse hemodynamic effects at therapeutic concentrations, emphasizing the need for careful assessment during drug development .

Q & A

Q. What experimental approaches validate the selectivity of MCHR1 antagonist 1 across related receptors?

To confirm selectivity, perform radioligand binding assays using receptors like NPY1, GALR, and 5HT2C, comparing IC₅₀ or Ki values. Functional assays (e.g., Ca²⁺ flux or cAMP inhibition) should corroborate binding data. This compound shows >10,000-fold selectivity for MCHR1 over NPY1, GALR, and 5HT2C receptors (Ki >50,000 nM vs. MCHR1 Ki = 4 nM) . Include positive controls (e.g., SNAP-94847, a known selective antagonist) and validate assays with HEK293T cells expressing target receptors .

Q. How should in vitro assays assess the antagonistic efficacy of this compound?

Use bioluminescence resonance energy transfer (BRET) to measure Gαi dissociation from Gβγ in HEK293T cells expressing MCHR1 . Pre-treat cells with antagonist (10⁻¹¹–10⁻⁴ M) for 10 minutes, then stimulate with 10 µM MCH. Calculate baseline-corrected BRET ratios (515 nm/410 nm) and fit data to a three-parameter logistic curve. Alternatively, measure intracellular Ca²⁺ mobilization in IMR-32 cells (IC₅₀ = 196 nM) .

Q. What statistical considerations are critical in preclinical trial design for MCHR1 antagonists?

Ensure protocols undergo independent statistical review to validate sample size, power analysis, and data normalization methods. Use mixed-effects models to account for batch variability in cell-based assays. For in vivo studies, randomize treatment groups and include blinded analysis to reduce bias .

Q. How to optimize solubility and formulation of this compound for in vivo studies?

Dissolve in DMSO (test solubility at 37°C with sonication) and dilute in saline containing 10% cyclodextrin for intraperitoneal administration. For oral dosing, use aqueous suspensions with 0.5% methylcellulose. Stability tests under -20°C (powder) and -80°C (solution) are critical to prevent degradation .

Q. What receptor binding assay methodologies ensure reproducibility?

Use saturation binding with [³H]-MCH in membrane preparations from MCHR1-transfected cells. Calculate Kd and Bmax using nonlinear regression. For competition assays, include 10 µM unlabeled MCH to define nonspecific binding. Validate with reference antagonists (e.g., T-226296, Ki = 5.5 nM) .

Advanced Research Questions

Q. What structural features of this compound enhance binding, and how does cryo-EM clarify its mechanism?

The antagonist’s 4-(2-methylphenyl)piperidine scaffold (R1) forms hydrophobic interactions with Q196³.²⁸, F334⁶.⁴⁴, and W338⁶.⁴⁸ in the transmembrane pocket. Cryo-EM at 3.33 Å resolution reveals its deeper binding (~7.5 Å inward vs. MCH) stabilizes TM6 inward movement, preventing G protein coupling . Compare with SNAP-94847’s binding to identify conserved residues for mutagenesis studies.

Q. How to mitigate hERG channel inhibition linked to MCHR1 antagonists?

Screen analogs using patch-clamp assays on hERG-transfected cells (IC₅₀ <1 µM indicates risk). Prioritize compounds with >100-fold selectivity over MCHR1. Use QSAR models to reduce basicity and lipophilicity, as hERG inhibition correlates with these properties .

Q. What challenges arise when translating preclinical MCHR1 antagonist data to humans?

Humans express MCHR2 , a Gq-coupled receptor absent in rodents, complicating efficacy predictions. Use MCHR1/MCHR2 dual-transfected cells to assess off-target signaling. Clinical trials (e.g., NGD-4715) failed due to CNS side effects (vivid dreams), highlighting the need for BBB penetration studies and MCHR2 functional screening .

Q. How can QSAR models optimize MCHR1 antagonist design?

Apply CoMSIA (Comparative Molecular Similarity Index Analysis) to 181 quinoline derivatives. Focus on steric, electrostatic, and hydrophobic fields (Q² = 0.509, R²pred = 0.745). Docking studies in lipid bilayer MD simulations reveal critical interactions with TM3 and TM7 residues. Prioritize derivatives with reduced logP (<3) to minimize hERG affinity .

Q. How to resolve contradictions between binding affinity and functional antagonism data?

Test allosteric vs. orthosteric binding via Schild regression. A slope ≠1 suggests allosteric modulation. Use β-arrestin recruitment assays (e.g., PathHunter®) to detect biased signaling. For this compound, confirm Kb (1 nM) aligns with functional IC₅₀ in Ca²⁺ flux assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.